![molecular formula C20H26N2O2 B5529960 3-({[2-(2-phenoxyphenyl)ethyl]amino}methyl)-3-piperidinol dihydrochloride](/img/structure/B5529960.png)
3-({[2-(2-phenoxyphenyl)ethyl]amino}methyl)-3-piperidinol dihydrochloride
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Overview
Description
3-({[2-(2-phenoxyphenyl)ethyl]amino}methyl)-3-piperidinol dihydrochloride, commonly known as PPAP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. PPAP is a psychoactive compound that has been shown to exhibit various biochemical and physiological effects, making it a valuable tool for studying the nervous system and related disorders.
Scientific Research Applications
PPAP has been used in various scientific research applications, particularly in the field of neuroscience. It has been shown to exhibit neuroprotective effects, making it a valuable tool for studying neurodegenerative diseases such as Alzheimer's and Parkinson's. PPAP has also been shown to enhance memory and cognitive function, making it a potential treatment for cognitive disorders such as dementia and ADHD. Additionally, PPAP has been shown to exhibit antidepressant and anxiolytic effects, making it a potential treatment for mood disorders such as depression and anxiety.
Mechanism of Action
PPAP's mechanism of action is not fully understood, but it is believed to act as a monoamine oxidase inhibitor (MAOI) and a dopamine reuptake inhibitor (DRI). MAOIs are known to increase levels of monoamine neurotransmitters such as dopamine, norepinephrine, and serotonin in the brain, while DRIs inhibit the reuptake of dopamine, leading to increased levels of dopamine in the synapse.
Biochemical and Physiological Effects:
PPAP has been shown to exhibit various biochemical and physiological effects, including increased levels of dopamine, norepinephrine, and serotonin in the brain. It has also been shown to increase levels of brain-derived neurotrophic factor (BDNF), a protein that promotes the growth and survival of neurons. Additionally, PPAP has been shown to exhibit antioxidant and anti-inflammatory effects, which may contribute to its neuroprotective effects.
Advantages and Limitations for Lab Experiments
PPAP's advantages for lab experiments include its ability to enhance memory and cognitive function, its neuroprotective effects, and its potential as a treatment for mood disorders. However, its limitations include its potential for abuse due to its psychoactive effects, as well as the need for further research to fully understand its mechanism of action and potential side effects.
Future Directions
For PPAP research include further studies on its mechanism of action, potential side effects, and long-term safety. Additionally, PPAP's potential as a treatment for various neurological and psychiatric disorders should be explored further, with a focus on developing safe and effective therapies that can be used in clinical settings. Finally, PPAP's potential as a cognitive enhancer and neuroprotective agent should be investigated further, with a focus on developing new drugs and therapies that can improve cognitive function and prevent or treat neurodegenerative diseases.
Synthesis Methods
PPAP is synthesized through a multi-step process that involves the reaction of 2-phenoxybenzaldehyde with 3-(dimethylamino)propylamine to form 2-[2-(2-phenoxyphenyl)ethyl]-N,N-dimethylpropan-1-amine. This intermediate is then reacted with 3-chloromethyl-3,4-dihydro-2H-pyrrole to form PPAP. The final product is obtained as a dihydrochloride salt.
properties
IUPAC Name |
3-[[2-(2-phenoxyphenyl)ethylamino]methyl]piperidin-3-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O2/c23-20(12-6-13-21-15-20)16-22-14-11-17-7-4-5-10-19(17)24-18-8-2-1-3-9-18/h1-5,7-10,21-23H,6,11-16H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUMQATMZBXYENX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)(CNCCC2=CC=CC=C2OC3=CC=CC=C3)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-({[2-(2-Phenoxyphenyl)ethyl]amino}methyl)piperidin-3-OL |
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